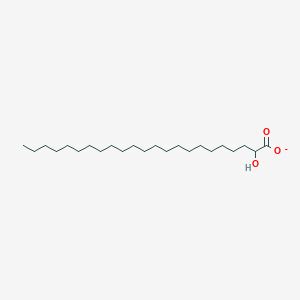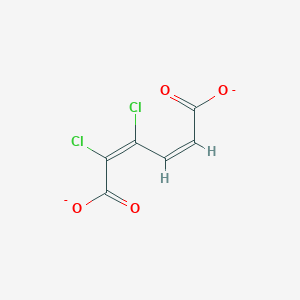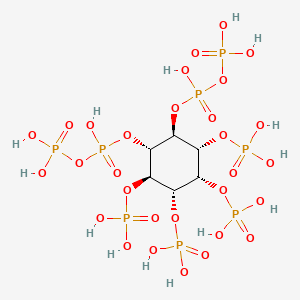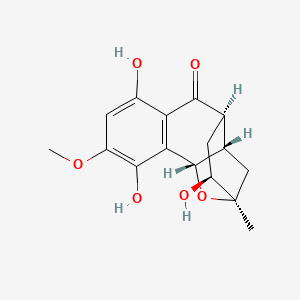![molecular formula C15H22O B1262878 6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Vue d'ensemble
Description
6-(2,2,3-trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene is a spiro-epoxide. It derives from a hydride of a cyclopentene.
Applications De Recherche Scientifique
Peptide Synthesis
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene and its derivatives have been utilized in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was reported. This compound has shown potential in the synthesis of peptides, such as nonapeptides, demonstrating its use as a dipeptide building block in peptide synthesis (Suter et al., 2000).
Photochemical Reactions
These compounds are also involved in photochemical reactions. Research has shown that certain trimethylcyclopentenones undergo intramolecular photochemical reactions, leading to the formation of tricyclo-octanones. This reaction proceeds via a single excited state and has implications in further synthetic transformations, such as Baeyer-Villiger oxidations (Gowda & Mcmurry, 1980).
Synthesis of Heterobicyclic Compounds
In another study, efficient gold-catalyzed double cyclization of 1,5-enynes led to the formation of a range of heterobicyclic compounds, including oxabicylclo[3.2.1]octenes and oxaspiro[5.5]undecenes. This process demonstrates the ability to create diverse structures using these spiro compounds (Zhang & Kozmin, 2005).
Cycloaddition Reactions
Additionally, these compounds have been studied in cycloaddition reactions. For example, reactions involving 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been explored, leading to a range of substitution and rearrangement products. This research contributes to understanding the reactivity and potential applications of spirocyclic systems in synthetic chemistry (Cacioli & Reiss, 1984).
Propriétés
Nom du produit |
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C15H22O/c1-11-4-5-13(14(11,2)3)12-6-8-15(9-7-12)10-16-15/h4,6,13H,5,7-10H2,1-3H3 |
Clé InChI |
SRNBAOJKZYTEEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)C2=CCC3(CC2)CO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


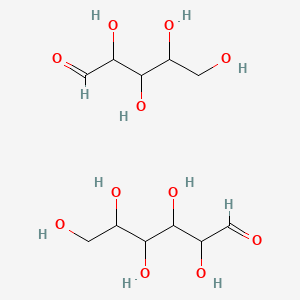
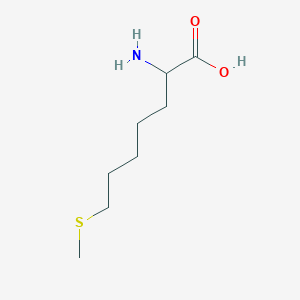
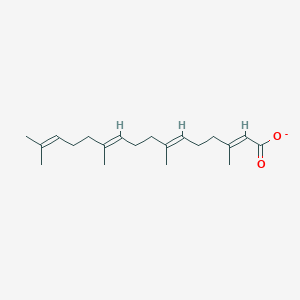
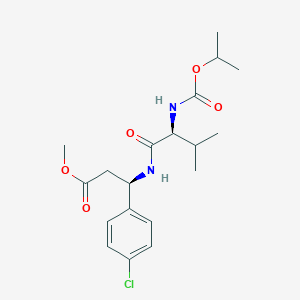

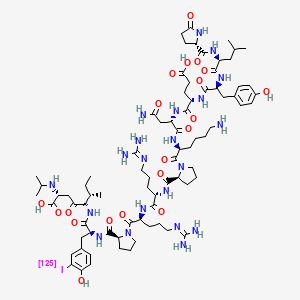
![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)


